

Standard Operating Procedures for 2D Echocardiography in Preclinical Studies

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Two-dimensional (2D) echocardiography is a cornerstone non-invasive imaging modality in preclinical cardiovascular research, offering invaluable insights into cardiac structure and function.[1][2][3] Its widespread use in rodent models, particularly mice, is pivotal for phenotyping genetically modified animals, evaluating the cardiac effects of novel therapeutics, and monitoring disease progression.[1][4] This document provides detailed standard operating procedures (SOPs) for performing 2D echocardiography in preclinical studies, with a focus on ensuring data quality, reproducibility, and standardization.

The primary modalities employed in preclinical echocardiography include 2D or B-mode for anatomical visualization, M-mode for assessing cardiac dimensions and systolic function, and Doppler imaging for evaluating blood flow and diastolic function. Adherence to standardized protocols for animal preparation, image acquisition, and data analysis is critical to minimize variability and obtain reliable results.

Experimental Protocols Animal Preparation

Proper animal preparation is crucial for acquiring high-quality echocardiographic images and ensuring the well-being of the animal.



Materials:

- Anesthesia machine with isoflurane vaporizer
- · Nose cone delivery system
- Heating pad with a rectal probe for temperature monitoring
- Small animal clippers or depilatory cream
- ECG electrodes and monitoring system
- · Pre-warmed ultrasound gel

Protocol:

- Anesthesia: Anesthetize the animal (e.g., mouse) with 1-2% isoflurane delivered via a nose
 cone. While imaging can be performed on conscious mice, anesthesia is more common to
 reduce stress and motion artifacts. It is important to note that anesthetics can depress
 cardiovascular function; therefore, the choice and dose of anesthetic should be consistent
 throughout a study.
- Hair Removal: Carefully remove the chest hair using clippers or a depilatory agent to ensure optimal acoustic coupling between the transducer and the skin.
- Positioning: Place the animal in the left lateral decubitus position on a heating pad.
- Physiological Monitoring:
 - Maintain the core body temperature between 36.5°C and 37.5°C using the heating pad and rectal probe.
 - Attach limb leads for continuous electrocardiogram (ECG) monitoring.
 - Aim for a heart rate of >400 beats per minute to be within a physiological range for anesthetized mice.

Image Acquisition



High-frequency ultrasound systems equipped with linear array transducers (15-40 MHz) are typically used for rodent echocardiography. The following are the standard imaging views.

2.2.1. Parasternal Long-Axis (PLAX) View

- Apply pre-warmed ultrasound gel to the chest.
- Position the transducer to the left of the sternum, with the orientation marker directed towards the animal's head.
- Obtain a clear view of the left ventricle (LV), mitral valve, aortic valve, and left atrium.
- From this 2D view, an M-mode cursor is positioned perpendicular to the interventricular septum and the posterior wall of the LV at the level of the papillary muscles to acquire Mmode images for measuring wall thickness and chamber dimensions.

2.2.2. Parasternal Short-Axis (PSAX) View

- From the PLAX view, rotate the transducer 90° clockwise.
- Obtain a cross-sectional view of the LV at the level of the papillary muscles.
- This view is also used for M-mode measurements of LV dimensions and wall thickness.

2.2.3. Apical Four-Chamber (A4C) View

- Move the transducer towards the cardiac apex.
- Adjust the transducer to visualize all four chambers of the heart.
- This view is essential for assessing diastolic function using Pulsed-Wave Doppler (PWD) to measure transmitral flow velocities and Tissue Doppler Imaging (TDI) to measure mitral annular velocities.

Data Analysis

2.3.1. Left Ventricular Systolic Function



Analysis of M-mode images from the PLAX or PSAX view is the most common method for assessing LV systolic function.

Measurements:

- Left Ventricular Internal Diameter at end-diastole (LVIDd): The diameter of the LV at the peak
 of the R-wave on the ECG.
- Left Ventricular Internal Diameter at end-systole (LVIDs): The diameter of the LV at the flattest point of the posterior wall excursion.
- Interventricular Septal Thickness at end-diastole (IVSd): The thickness of the interventricular septum.
- Left Ventricular Posterior Wall Thickness at end-diastole (LVPWd): The thickness of the LV posterior wall.

Calculations:

- Fractional Shortening (FS %): [(LVIDd LVIDs) / LVIDd] x 100. A normal range for FS in mice is typically >28%.
- Ejection Fraction (EF %): [((LVIDd)³ (LVIDs)³) / (LVIDd)³] x 100. The Simpson's method, which traces the endocardial border in the A4C view, is also a reliable method for EF calculation, especially in abnormally shaped ventricles.
- Stroke Volume (SV): LVIDd³ LVIDs³
- Cardiac Output (CO): SV x Heart Rate

2.3.2. Left Ventricular Diastolic Function

Diastolic function is assessed using PWD and TDI from the A4C view.

Measurements:

PWD of Mitral Inflow:



- E-wave velocity: Peak velocity of early diastolic filling.
- A-wave velocity: Peak velocity of late diastolic filling due to atrial contraction.
- E/A ratio: A key indicator of diastolic function.
- Deceleration Time (DT): Time from the peak of the E-wave to its return to baseline.
- Isovolumic Relaxation Time (IVRT): The interval between the end of aortic outflow and the beginning of mitral inflow.
- TDI of Mitral Annulus:
 - e' velocity: Peak early diastolic velocity of the mitral annulus.
 - a' velocity: Peak late diastolic velocity of the mitral annulus.
 - E/e' ratio: An estimate of LV filling pressure.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.



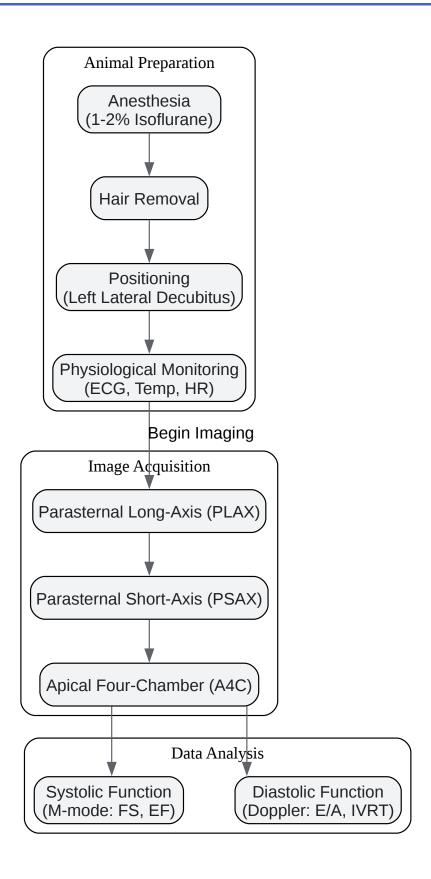
| Parameter | Abbreviation | Typical Value (Anesthetized Mouse) | Unit |
|--------------------------------------|--------------|--|-----------|
| Heart Rate | HR | 400-500 | beats/min |
| LV Internal Diameter, diastole | LVIDd | 3.5 - 4.5 | mm |
| LV Internal Diameter, systole | LVIDs | 2.0 - 3.0 | mm |
| LV Posterior Wall, diastole | LVPWd | 0.8 - 1.2 | mm |
| Interventricular Septum, diastole | IVSd | 0.8 - 1.2 | mm |
| Fractional Shortening | FS | 28 - 45 | % |
| Ejection Fraction | EF | 55 - 75 | % |
| Mitral Valve E/A ratio | E/A | 1.5 - 2.5 | |

Note: These values can vary depending on the mouse strain, age, sex, and anesthetic agent used.

Visualization of Workflows

Diagrams created using Graphviz can effectively illustrate experimental workflows.

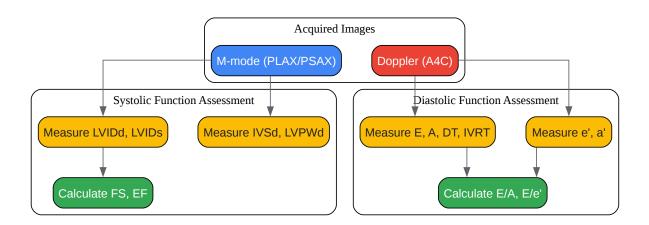




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Caption: Workflow for preclinical 2D echocardiography.





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Caption: Data analysis pathway for cardiac function.

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